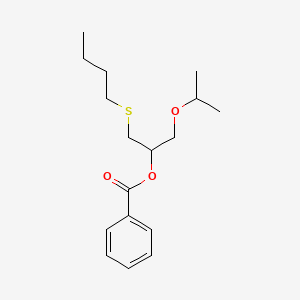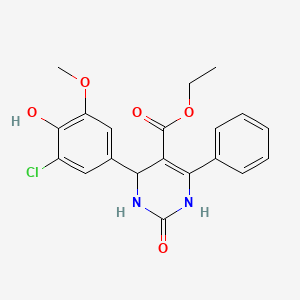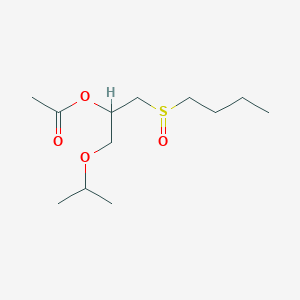
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) benzoate
Descripción general
Descripción
Benzoate esters are generally formed by the condensation of benzoic acid with an appropriate alcohol. They are often used in cosmetics and personal care products as fragrance ingredients and preservatives .
Synthesis Analysis
The synthesis of benzoate esters typically involves an esterification reaction, which is the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst .
Molecular Structure Analysis
The molecular structure of benzoate esters can vary depending on the specific alcohol used in their synthesis. For example, the molecular structure of ethyl benzoate, a similar compound, is C9H10O3 .
Chemical Reactions Analysis
Benzoate esters can undergo a variety of chemical reactions, including hydrolysis, which results in the formation of the parent alcohol and benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters can vary depending on their specific structure. For example, methyl benzoate is a fragrant colorless liquid that is not soluble in water .
Mecanismo De Acción
Propiedades
IUPAC Name |
(1-butylsulfanyl-3-propan-2-yloxypropan-2-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-4-5-11-21-13-16(12-19-14(2)3)20-17(18)15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBNYTZFCQNNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COC(C)C)OC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B3925656.png)
![3'-[(2-chlorobenzyl)thio]-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3925660.png)
![2-Methyl-7-{[(6-methylpyridin-2-yl)amino][4-(prop-2-en-1-yloxy)phenyl]methyl}quinolin-8-ol](/img/structure/B3925666.png)


![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3925689.png)
![1-(4-Methylphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925696.png)
![10-bromo-3-(ethylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925701.png)
![1-(4-Methylphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925714.png)
![10-bromo-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925726.png)
![10-bromo-6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925730.png)
![1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3925742.png)
![3-(Allylsulfanyl)-6-[5-(2-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B3925745.png)
![4-[10-Bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]benzoic acid](/img/structure/B3925746.png)
